4-(Benzyloxy)-7-methyl-1H-indole 4-(Benzyloxy)-7-methyl-1H-indole
Brand Name: Vulcanchem
CAS No.: 19499-90-2
VCID: VC0099261
InChI: InChI=1S/C16H15NO/c1-12-7-8-15(14-9-10-17-16(12)14)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3
SMILES: CC1=C2C(=C(C=C1)OCC3=CC=CC=C3)C=CN2
Molecular Formula: C16H15NO
Molecular Weight: 237.302

4-(Benzyloxy)-7-methyl-1H-indole

CAS No.: 19499-90-2

Cat. No.: VC0099261

Molecular Formula: C16H15NO

Molecular Weight: 237.302

* For research use only. Not for human or veterinary use.

4-(Benzyloxy)-7-methyl-1H-indole - 19499-90-2

Specification

CAS No. 19499-90-2
Molecular Formula C16H15NO
Molecular Weight 237.302
IUPAC Name 7-methyl-4-phenylmethoxy-1H-indole
Standard InChI InChI=1S/C16H15NO/c1-12-7-8-15(14-9-10-17-16(12)14)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3
Standard InChI Key AQOWFISTBQALKW-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1)OCC3=CC=CC=C3)C=CN2

Introduction

Chemical Structure and Properties

Molecular Structure

4-(Benzyloxy)-7-methyl-1H-indole possesses a molecular formula of C₁₆H₁₅NO with a calculated molecular weight of 237.30 g/mol . The structure features the characteristic indole bicyclic system with specific substitutions at positions 4 and 7. The benzyloxy group consists of a benzene ring connected to the indole through an oxygen atom and a methylene bridge, creating a flexible ether linkage that can adopt various conformations in three-dimensional space.

The structural features of this compound can be visualized as a 2D chemical structure, with the indole core maintaining its planar aromatic character while the benzyloxy substituent extends outward from the plane of the indole. The methyl group at position 7 is directly attached to the benzene portion of the indole ring system.

Physical Properties

While specific empirical physical property data for 4-(Benzyloxy)-7-methyl-1H-indole is limited in the available literature, general properties can be inferred from its structure. As an indole derivative with moderate molecular weight and the presence of both hydrophobic regions (aromatic rings and methyl group) and a weakly polar functional group (ether linkage), this compound likely exhibits:

  • Appearance as a crystalline solid at room temperature

  • Limited water solubility but good solubility in organic solvents such as alcohols, ethers, and chlorinated solvents

  • A melting point characteristic of aromatic compounds, likely in the range of 100-200°C

  • UV absorption maxima reflecting the extended conjugation of the indole system

The presence of the NH group in the pyrrole portion of the indole makes the compound weakly acidic, allowing it to participate in hydrogen bonding interactions. This feature contributes to its potential biological activity profiles and chemical reactivity.

Identification and Nomenclature

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-methyl-4-phenylmethoxy-1H-indole . This systematic name describes the core indole structure (1H-indole), the position and identity of the methyl substituent (7-methyl), and the position and nature of the benzyloxy group, which is represented as phenylmethoxy (4-phenylmethoxy).

Identifiers and Synonyms

The compound is associated with several identifiers and synonyms that facilitate its recognition in chemical databases and literature. These are summarized in Table 1.

Table 1: Identifiers and Synonyms of 4-(Benzyloxy)-7-methyl-1H-indole

Identifier TypeValue/Name
CAS Registry Number19499-90-2
PubChem CID53399177
InChIInChI=1S/C16H15NO/c1-12-7-8-15(14-9-10-17-16(12)14)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3
InChIKeyAQOWFISTBQALKW-UHFFFAOYSA-N
SMILESCC1=C2C(=C(C=C1)OCC3=CC=CC=C3)C=CN2
Common Synonyms4-Benzyloxy-7-methylindole, 7-methyl-4-phenylmethoxy-1H-indole
DSSTox Substance IDDTXSID00694569

The availability of these standardized identifiers ensures accurate communication about the compound across scientific disciplines and facilitates access to relevant literature and database information .

Synthesis Methods

General Approaches to Indole Synthesis

The synthesis of indole derivatives has been extensively studied, with several established methods available for constructing the indole core. These general approaches can be adapted for the preparation of 4-(Benzyloxy)-7-methyl-1H-indole with appropriate modifications to accommodate the desired substitution pattern.

Classic methods for indole synthesis include:

  • Fischer Indole Synthesis: Involving the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.

  • Bartoli Synthesis: Using vinyl nitroarenes and Grignard reagents to form indoles.

  • Larock Indole Synthesis: Employing palladium-catalyzed heteroannulation of ortho-substituted anilines with alkynes.

  • Reductive Cyclization: Converting o-nitrotoluenes or similar precursors to indoles via reductive cyclization.

Specific Synthesis of 4-(Benzyloxy)-7-methyl-1H-indole

For the specific synthesis of 4-(Benzyloxy)-7-methyl-1H-indole, a strategic approach would involve either:

  • Functionalization of a pre-formed indole core: Starting with 4-hydroxy-7-methyl-1H-indole and introducing the benzyloxy group through a Williamson ether synthesis using benzyl halides in the presence of a base.

  • Construction of the indole ring with pre-installed substituents: Beginning with appropriately substituted precursors that already contain the benzyloxy and methyl groups in the desired positions before forming the indole ring.

The selection of a specific synthetic route would depend on factors such as the availability of starting materials, desired scale, and optimization of yield and purity. The relatively recent creation date (2011-10-30) and modification date (2025-04-05) of the PubChem entry suggests ongoing refinement of synthetic approaches for this compound .

Chemical Reactivity

Reactivity of the Indole Core

The indole core of 4-(Benzyloxy)-7-methyl-1H-indole exhibits characteristic reactivity patterns that are modulated by the presence of the benzyloxy and methyl substituents. Key reactivity features include:

Reactivity of the Benzyloxy Group

The benzyloxy substituent introduces additional reactivity patterns:

  • Hydrogenolysis: The benzyl ether linkage can be cleaved under hydrogenation conditions with appropriate catalysts, potentially yielding the corresponding 4-hydroxy indole derivative.

  • Friedel-Crafts Reactions: The benzene ring of the benzyloxy group may participate in electrophilic aromatic substitution reactions under appropriate conditions.

  • Photoactivation: Benzyl ethers can undergo photolytic cleavage, offering a potential route for selective deprotection.

The methyl group at position 7, while generally less reactive, can serve as a handle for further functionalization through radical halogenation or oxidation procedures under specific conditions.

Applications and Research Significance

Role as a Chemical Intermediate

4-(Benzyloxy)-7-methyl-1H-indole serves as a valuable intermediate in organic synthesis, particularly for the construction of more complex molecules. The indole scaffold is prevalent in numerous natural products and pharmaceuticals, making functionalized derivatives important building blocks in medicinal chemistry and natural product synthesis.

The specific substitution pattern of this compound, with the benzyloxy group potentially serving as a protecting group or a handle for further derivatization, makes it particularly useful in multi-step synthetic sequences. The benzyloxy group can be selectively removed under specific conditions, revealing a hydroxyl group for further functionalization.

Comparison with Similar Compounds

Structural Analogs

4-(Benzyloxy)-7-methyl-1H-indole belongs to a family of substituted indoles with varying positions and types of substituents. A comparison with structural analogs provides insight into the significance of its specific substitution pattern. Table 2 presents a comparison of this compound with related indole derivatives.

Table 2: Comparison of 4-(Benzyloxy)-7-methyl-1H-indole with Related Compounds

CompoundKey Structural DifferencesDistinctive Properties
4-(Benzyloxy)-2-methyl-1H-indoleMethyl group at position 2 instead of 7Different electronic distribution affecting reactivity at positions 3 and 5
4-(Benzyloxy)-6-methyl-1H-indoleMethyl group at position 6 instead of 7Altered steric environment around the benzene portion of the indole
4-Hydroxy-7-methyl-1H-indoleHydroxyl group instead of benzyloxy at position 4Increased polarity and hydrogen bonding capability
7-Methyl-1H-indoleLacks the 4-benzyloxy groupSimpler structure with different physicochemical properties
4-Benzyloxy-1H-indoleLacks the 7-methyl groupDifferent electronic distribution and reactivity pattern

The precise location of substituents on the indole ring significantly influences the compound's physical properties, chemical reactivity, and potential biological activities. The 4-position substitution affects the electron distribution in the pyrrole portion of the indole, while the 7-position substitution primarily impacts the benzene portion.

Structure-Property Relationships

The presence of both the benzyloxy and methyl groups in 4-(Benzyloxy)-7-methyl-1H-indole contributes to its unique profile:

  • The benzyloxy group increases the molecular weight and lipophilicity compared to a simple hydroxyl group, potentially enhancing membrane permeability in biological systems.

  • The combination of substitutions creates a distinct three-dimensional shape that could influence binding interactions with potential biological targets.

  • The electronic effects of both substituents combine to create a unique reactivity profile that distinguishes this compound from its structural analogs.

Understanding these structure-property relationships is essential for predicting the behavior of this compound in various chemical and biological contexts.

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